Carbon monoxide; rhenium(2+)

説明

Carbon monoxide and rhenium complexes have been extensively studied due to their potential in various chemical processes. These compounds are particularly notable for their role in catalysis and organometallic chemistry.

Synthesis Analysis

The synthesis of carbon monoxide and rhenium complexes often involves the reaction of rhenium with carbon monoxide under specific conditions. For example, Fredette and Lock (1973) detailed the synthesis of rhenium β-diketone complexes, highlighting the intricacies of rhenium's reaction with carbon monoxide and other components (Fredette & Lock, 1973).

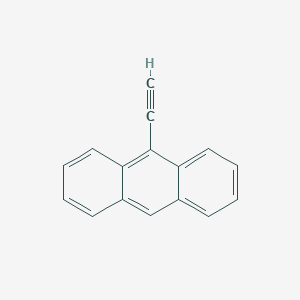

Molecular Structure Analysis

The molecular structure of rhenium and carbon monoxide complexes is often characterized by unique bonding patterns and coordination geometries. For instance, a study by Hertzer and Walton (1977) on rhenium(II) carbonyl derivatives provided insights into the molecular arrangement and electronic structure of these compounds (Hertzer & Walton, 1977).

Chemical Reactions and Properties

The reactivity of carbon monoxide and rhenium complexes is diverse, with applications in various catalytic and synthetic processes. A study by Agarwal et al. (2012) explored the mechanisms for CO production using reduced rhenium tricarbonyl catalysts, demonstrating the complex chemical behavior of these compounds (Agarwal et al., 2012).

Physical Properties Analysis

The physical properties of carbon monoxide and rhenium complexes, such as solubility, melting points, and boiling points, are crucial for their application in different chemical environments. Baldas et al. (1982) investigated the crystal structure of carbonyltris(diethyldithiocarbamato) technetium(III), providing valuable data on the physical characteristics of similar rhenium complexes (Baldas et al., 1982).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and bonding characteristics, are key to understanding the applications of rhenium and carbon monoxide complexes. Zhu et al. (2019) discussed the palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide, which can shed light on the chemical behaviors of similar rhenium complexes (Zhu et al., 2019).

科学的研究の応用

Catalytic Reduction of CO2

- Rhenium tricarbonyl-based molecular catalysts have shown promise in converting CO_2 into higher-energy products like CO and formate, with studies highlighting their potential mechanisms involving light absorption, redox reactions, and specific rhenium carboxylate dimer formations (Agarwal et al., 2012).

- Research has also focused on the enhancement of electrochemical CO_2 reduction via rhenium(I) complexes, revealing that modifications in the coordination sphere can significantly affect catalytic performance, leading to high efficiencies and turnover frequencies in producing CO (Talukdar et al., 2020).

Carbon Monoxide-Releasing Molecules (CORMs)

- Studies have explored rhenium carbonyl complexes as potential CO carriers for bio-medical applications, where controlled CO release under light irradiation could offer therapeutic benefits. These complexes are noted for their stability, low cytotoxicity, and precise CO release capabilities under physiological conditions, suggesting their suitability as photo-CORMs (Kianfar et al., 2015).

- The cytoprotective effects of rhenium-based CORMs have been investigated, highlighting their potential in mitigating ischemia-reperfusion injury in cardiomyocytes, which opens avenues for novel therapeutic strategies in cardiovascular diseases (Zobi et al., 2010).

Surface Science and Activation of CO

- The interaction of CO with rhenium clusters has been analyzed to understand the activation of the C-O bond, crucial for various catalytic processes. Findings indicate that CO can bind molecularly to rhenium clusters, with the binding mode and extent of activation varying based on cluster size and conditions, providing insights into the design of more efficient catalysts for industrial applications (Lyon et al., 2009).

Safety And Hazards

Exposure to carbon monoxide can have severe health implications. When inhaled, carbon monoxide binds to hemoglobin in the blood, reducing its ability to transport oxygen to vital organs and tissues . The most common symptoms of CO poisoning are headache, dizziness, weakness, nausea, vomiting, chest pain, and confusion .

将来の方向性

The development of photoactive CO-releasing materials (PhotoCORMa) is a promising route for future clinical applications . The use of rhenium in catalysts is expected to increase dramatically due to its high resistance to catalyst poisoning . The research on the chemistry and biological activities of CO-RMs has greatly intensified indicating that their potential use as CO delivering agents for the treatment of several pathological conditions is feasible .

特性

IUPAC Name |

carbon monoxide;rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10CO.2Re/c10*1-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZHEHXAMPQGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re].[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10O10Re2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow powder; Insoluble in water; Not flammable; [MSDSonline] | |

| Record name | Dirhenium decacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Carbon monoxide; rhenium(2+) | |

CAS RN |

14285-68-8 | |

| Record name | Dirhenium decacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14285-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium, decacarbonyldi-, (Re-Re) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decacarbonyldirhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)

![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)